molecular formula C24H24N4O2 B10935381 N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935381
M. Wt: 400.5 g/mol
InChI Key: UJMPGYANDFQQDV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes both ethyl and methoxyphenyl groups attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Introduction of the Ethyl and Methoxyphenyl Groups: The ethyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as ethyl bromide and methoxybenzene derivatives.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. In material science, its electronic properties are harnessed for applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-6-phenyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(2-ethylphenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(2-ethylphenyl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable candidate for specific applications in medicinal and material sciences.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-5-16-8-6-7-9-20(16)26-24(29)19-14-21(17-10-12-18(30-4)13-11-17)25-23-22(19)15(2)27-28(23)3/h6-14H,5H2,1-4H3,(H,26,29)

InChI Key

UJMPGYANDFQQDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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